1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide
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Overview
Description
1-(6-Methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a methoxypyridazine ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Methoxypyridazine Ring: The methoxypyridazine ring can be synthesized through the reaction of appropriate starting materials such as 3-chloropyridazine with methanol under basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the cyclization of suitable precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the methoxypyridazine ring with the piperidine ring. This can be achieved through a condensation reaction using reagents like carbonyldiimidazole (CDI) or other coupling agents to form the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the carboxamide group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(6-Methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxypyridazine ring and piperidine ring can facilitate binding to these targets, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridazin-3-yl)piperidine-3-carboxamide: Lacks the N-(2-methylpropyl) group.
1-(6-Methoxypyridazin-3-yl)-N-ethylpiperidine-3-carboxamide: Contains an ethyl group instead of the 2-methylpropyl group.
1-(6-Methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-4-carboxamide: The carboxamide group is positioned differently on the piperidine ring.
Uniqueness
1-(6-Methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide is unique due to the specific combination of its functional groups and their positions. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H24N4O2 |
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Molecular Weight |
292.38 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H24N4O2/c1-11(2)9-16-15(20)12-5-4-8-19(10-12)13-6-7-14(21-3)18-17-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,16,20) |
InChI Key |
XMJQQVXXJNMLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2=NN=C(C=C2)OC |
Origin of Product |
United States |
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